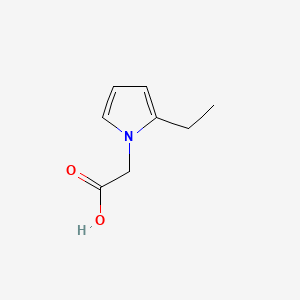

![molecular formula C5H10O5 B584055 D-[2-<sup>13</sup>C]xilosa CAS No. 131771-69-2](/img/structure/B584055.png)

D-[2-13C]xilosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

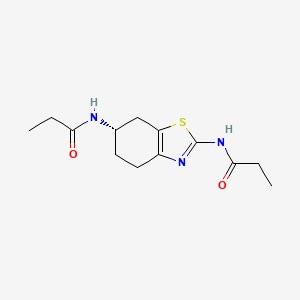

D-[2-13C]xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverage . It is also used as a diagnostic agent to observe malabsorption . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .

Synthesis Analysis

Xylose can be produced from cellulose and xylan-containing materials (biomass) by first treating these extracts with an acid hydrolyzing agent in an aqueous medium to precipitate the lignins .Molecular Structure Analysis

Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . Single crystals of xylose and arabinose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .Physical And Chemical Properties Analysis

D-xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .Aplicaciones Científicas De Investigación

Producción de Xilitol

La xilosa reductasa (XR), una enzima responsable de la reducción de la xilosa a xilitol, es una enzima inducible intermedia del metabolismo de la xilosa . Esta enzima está presente en varias bacterias facultativas, levaduras, mohos y algas en su citoplasma . La principal aplicación de la XR es en la producción de xilitol .

Industria Alimentaria

El xilitol, producido a partir de la xilosa, se utiliza como edulcorante natural en varios productos alimenticios, ofreciendo una alternativa de bajo contenido calórico a los azúcares tradicionales . Es particularmente popular en alimentos sin azúcar y para diabéticos .

Producción de Biocombustibles

El xilitol ha mostrado aplicaciones notables en el sector de los biocombustibles . La conversión de xilosa a xilitol es un paso clave en la producción de biocombustibles a partir de azúcares hemicelulósicos .

Industria Farmacéutica

En la industria farmacéutica, el xilitol se utiliza debido a sus numerosas propiedades beneficiosas para la salud . Tiene casi la misma dulzura que la sacarosa, pero tiene un valor energético más bajo en comparación con la sacarosa . El metabolismo del xilitol es independiente de la insulina y, por lo tanto, es un edulcorante ideal para diabéticos

Mecanismo De Acción

Target of Action

D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .

Mode of Action

D-[2-13C]xylose is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.

Pharmacokinetics

The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The metabolism of D-[2-13C]xylose results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .

Action Environment

The action, efficacy, and stability of D-[2-13C]xylose can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-FGCNGXGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

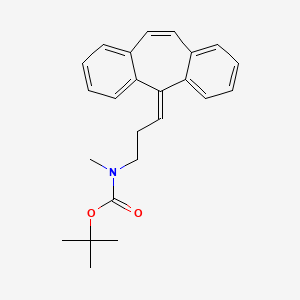

![L-[4-13C]sorbose](/img/structure/B583972.png)

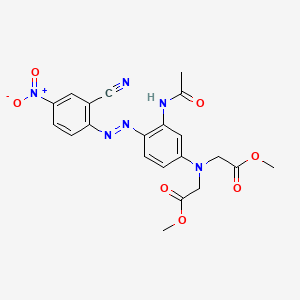

![L-[5-13C]Sorbose](/img/structure/B583974.png)

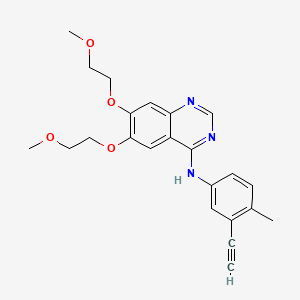

![[1-13Cfru]sucrose](/img/structure/B583980.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)